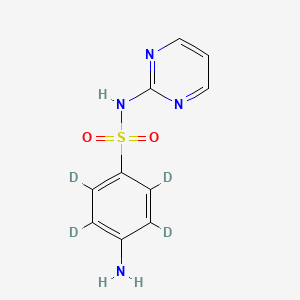

N-Acetyl sulfadiazine-d4

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662195 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-78-1 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl Sulfadiazine-d4: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to N-Acetyl sulfadiazine-d4, a deuterated metabolite of the sulfonamide antibiotic, sulfadiazine (B1682646).

This compound is the N-acetylated and deuterated form of sulfadiazine, a well-established bacteriostatic agent. The introduction of deuterium (B1214612) isotopes in the phenyl ring of the molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of its non-deuterated analog in biological matrices.[1] This guide details its molecular characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses the mechanism of action of its parent compound.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, providing a direct comparison with its non-deuterated counterpart, N-Acetyl sulfadiazine.

| Property | This compound | N-Acetyl Sulfadiazine |

| Chemical Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 296.34 g/mol | 292.31 g/mol |

| CAS Number | 1219149-66-2 | 127-74-2 |

| Appearance | White to off-white solid | White to off-white crystalline powder |

| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol[] |

Relationship to Sulfadiazine

This compound is structurally derived from sulfadiazine through two key modifications: N-acetylation and deuteration of the phenyl ring. This relationship is crucial for its application as an internal standard in analytical methods.

Caption: Relationship of this compound to its parent compound.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-stage process: the deuteration of a suitable precursor followed by N-acetylation.

Step 1: Synthesis of Sulfadiazine-d4

The deuteration of the phenyl ring of sulfadiazine can be achieved through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: Sulfadiazine, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

Dissolve sulfadiazine in a minimal amount of deuterated sulfuric acid.

-

Add deuterium oxide to the solution and heat the mixture under reflux. The reaction progress should be monitored by ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.

-

After the desired level of deuteration is achieved, the reaction mixture is cooled and carefully neutralized with a suitable base (e.g., sodium carbonate solution).

-

The precipitated sulfadiazine-d4 is collected by filtration, washed with D₂O, and dried under vacuum.

-

Step 2: N-Acetylation of Sulfadiazine-d4

A general method for the N-acetylation of sulfonamides using acetic anhydride (B1165640) can be adapted.[3][4]

-

Materials: Sulfadiazine-d4, Acetic anhydride, Pyridine (B92270) (as a catalyst).

-

Procedure:

-

Suspend sulfadiazine-d4 in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of pyridine to the suspension.

-

Add acetic anhydride dropwise to the mixture while stirring at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is suitable for the analysis.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be employed.[5]

-

Detection: UV detection at approximately 269 nm is appropriate for quantitative analysis.[]

Mass Spectrometry (MS)

-

Mass spectrometry can be used to confirm the molecular weight of this compound (296.34 g/mol ).

-

LC-MS/MS is a powerful technique for the sensitive and selective quantification of this compound in complex matrices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated analog, confirming the incorporation of deuterium. The characteristic singlet for the acetyl protons should be present.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will be affected by the C-D coupling.

Mechanism of Action of the Parent Compound: Sulfadiazine

N-Acetyl sulfadiazine is a major metabolite of sulfadiazine and is generally considered to have no significant antimicrobial activity.[6] The therapeutic effect is attributed to the parent drug, sulfadiazine. Sulfadiazine exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and protein synthesis. By blocking this pathway, sulfadiazine prevents the growth and replication of susceptible bacteria.

Caption: Simplified pathway of Sulfadiazine's antibacterial action.

Conclusion

This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. Understanding its properties and the mechanism of its parent compound is essential for its effective application in scientific research. This guide provides a foundational resource for professionals working with this important deuterated molecule.

References

- 1. Determination of sulfadiazine, trimethoprim, and N(4) -acetyl-sulfadiazine in fish muscle plus skin by Liquid Chromatography-Mass Spectrometry. Withdrawal-time calculation after in-feed administration in gilthead sea bream (Sparus aurata L.) fed two different diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis and Labeling of N-Acetyl Sulfadiazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of N-Acetyl sulfadiazine-d4, a crucial internal standard for pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and analytical characterization of this deuterated compound.

Introduction

N-Acetyl sulfadiazine (B1682646) is the primary metabolite of the sulfonamide antibiotic, sulfadiazine.[1] Stable isotope-labeled compounds, such as this compound, are essential tools in drug development.[2] They serve as internal standards for quantitative analysis by mass spectrometry (MS), enabling accurate determination of drug and metabolite concentrations in biological matrices.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer.[2] The IUPAC name for this compound is N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, indicating that the four deuterium atoms are located on the phenyl ring.[3]

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the deuteration of a suitable precursor, followed by a series of reactions to construct the final molecule. The logical synthetic route involves the following key transformations:

-

Deuteration of Acetanilide (B955): Introduction of four deuterium atoms onto the phenyl ring of acetanilide.

-

Chlorosulfonation: Reaction of the deuterated acetanilide with chlorosulfonic acid to produce deuterated p-acetamidobenzenesulfonyl chloride.

-

Coupling Reaction: Condensation of the deuterated sulfonyl chloride with 2-aminopyrimidine (B69317) to form this compound.

This pathway is an adaptation of the well-established synthesis of sulfonamides.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Preparation of Acetanilide-d4 (Deuteration of Acetanilide)

The introduction of deuterium atoms onto the aromatic ring of acetanilide can be achieved through acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

Acetanilide

-

Deuterated trifluoroacetic acid (TFA-d)

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) catalyst (optional)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

Procedure:

-

In a sealed reaction vessel, dissolve acetanilide in deuterated trifluoroacetic acid.

-

Add a catalytic amount of palladium on carbon (optional, can enhance exchange rate).

-

Heat the mixture at a temperature range of 80-110°C for 16-24 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O.

-

Extract the product with dichloromethane.

-

Wash the organic layer with D₂O and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Acetanilide-d4.

Synthesis of p-Acetamidobenzenesulfonyl Chloride-d4

This step involves the chlorosulfonation of the deuterated acetanilide.

Materials:

-

Acetanilide-d4

-

Chlorosulfonic acid

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a stirrer and a gas trap, cool chlorosulfonic acid to 0-5°C in an ice bath.

-

Slowly add Acetanilide-d4 in small portions to the cooled chlorosulfonic acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours until the evolution of hydrogen chloride gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, p-acetamidobenzenesulfonyl chloride-d4, is collected by vacuum filtration.

-

Wash the solid with cold water and dry it for use in the next step. The crude product should be used immediately as it is susceptible to hydrolysis.[5]

Synthesis of this compound

The final step is the coupling of the deuterated sulfonyl chloride with 2-aminopyrimidine.

Materials:

-

p-Acetamidobenzenesulfonyl chloride-d4

-

2-Aminopyrimidine

-

Pyridine (B92270) (anhydrous)

Procedure:

-

Dissolve 2-aminopyrimidine in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Add a solution of p-acetamidobenzenesulfonyl chloride-d4 in acetone dropwise to the cooled pyridine solution with continuous stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

Data Presentation

The following table summarizes the key physicochemical properties of N-Acetyl sulfadiazine and its deuterated analog.

| Property | N-Acetyl Sulfadiazine | This compound |

| Molecular Formula | C₁₂H₁₂N₄O₃S | C₁₂H₈D₄N₄O₃S |

| Molecular Weight | 292.32 g/mol [6] | 296.34 g/mol |

| CAS Number | 127-74-2[6] | 1020719-78-1 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Slightly soluble in DMSO and Methanol[] | Similar to the non-deuterated form |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z 297.09, which is 4 mass units higher than the non-deuterated compound ([M+H]⁺ at m/z 293.07).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity, confirming successful deuteration at the 2, 3, 5, and 6 positions. The remaining signals for the acetyl group and the pyrimidine (B1678525) ring protons should be present.

Application as an Internal Standard

The workflow for using this compound as an internal standard in a typical LC-MS/MS analysis is outlined below.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

In this process, a known amount of this compound is added to the biological sample before sample preparation.[2] During LC-MS/MS analysis, both the analyte (N-Acetyl sulfadiazine) and the internal standard are monitored. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Deuterium-Labeled N-Acetyl Sulfadiazine in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted uses of deuterium-labeled N-Acetyl sulfadiazine (B1682646), a critical tool in contemporary pharmaceutical research. By leveraging the unique properties of deuterium (B1214612), this isotopically labeled compound provides enhanced precision and clarity in a variety of analytical and metabolic studies. This document will delve into its primary applications, present relevant quantitative data, and provide detailed experimental methodologies.

Introduction to Deuterium Labeling in Pharmacology

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in drug discovery and development.[1] The substitution of hydrogen with deuterium in a drug molecule or its metabolite can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at the site of deuteration.[2] More commonly in the context of analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification due to their chemical similarity and mass difference from the unlabeled analyte.[3]

N-Acetyl sulfadiazine is the primary metabolite of the sulfonamide antibiotic sulfadiazine.[3][4] The parent drug, sulfadiazine, is used to treat a variety of bacterial infections.[5] Understanding the pharmacokinetics and metabolism of both the parent drug and its metabolites is crucial for optimizing dosage regimens and ensuring safety and efficacy. Deuterium-labeled N-Acetyl sulfadiazine, typically as N-Acetyl sulfadiazine-d4, plays a pivotal role in achieving this understanding.

Core Applications of Deuterium-Labeled N-Acetyl Sulfadiazine

The primary applications of deuterium-labeled N-Acetyl sulfadiazine revolve around its use as a metabolic tracer and, most significantly, as an internal standard in bioanalytical methods.

Internal Standard for Quantitative Analysis

Deuterium-labeled N-Acetyl sulfadiazine is an exemplary internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Its utility stems from the fact that it co-elutes with the unlabeled N-Acetyl sulfadiazine during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z). This allows for accurate quantification of the analyte, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.[7]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, providing high accuracy and precision.[3]

Metabolic and Pharmacokinetic Tracer

While the use of deuterium-labeled N-Acetyl sulfadiazine as a directly administered tracer is less common than its use as an internal standard, it holds potential in specialized metabolic studies. If N-Acetyl sulfadiazine were being investigated as a therapeutic agent itself, administering a deuterated version would allow researchers to distinguish the administered dose from any endogenously produced metabolite from unlabeled sulfadiazine. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the metabolite independently of the parent drug.[8][9]

Synthesis of Deuterium-Labeled N-Acetyl Sulfadiazine

While specific proprietary synthesis methods may vary, a common conceptual pathway for the synthesis of this compound involves the acetylation of sulfadiazine using a deuterated acetylating agent.

A plausible synthetic route would be the reaction of sulfadiazine with deuterated acetic anhydride (B1165640) (e.g., acetic anhydride-d6) in the presence of a suitable base or catalyst. This would directly introduce a trideuteroacetyl group onto the N4-amine of sulfadiazine. Alternatively, synthesis could involve starting with a deuterated aniline (B41778) precursor.

Quantitative Data in Pharmacokinetic Studies

The following tables summarize pharmacokinetic data for sulfadiazine and its primary metabolite, N-Acetyl sulfadiazine, from studies in various species. This data is essential for understanding the disposition of the drug and its metabolite and highlights the type of quantitative information that can be obtained using robust analytical methods that employ deuterium-labeled internal standards.

Table 1: Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine in Pigs Following Intravenous Administration

| Parameter | Sulfadiazine (SDZ) | N-Acetyl Sulfadiazine |

| Elimination Half-Life (t½) | 4.9 hours | Main Metabolite |

| Metabolism | Primarily acetylation | - |

| Excretion | Renal | Higher renal clearance than parent |

| (Data synthesized from pharmacokinetic studies in pigs)[5] |

Table 2: Comparative Pharmacokinetics of Sulfadiazine (SDZ) and N-Acetyl Sulfadiazine (ACT-SDZ) in Grass Carp at Different Temperatures After a Single Oral Dose

| Parameter (at 18°C) | SDZ | ACT-SDZ |

| Elimination Half-Life (K10_HF) | Varies by tissue | Varies by tissue |

| Area Under Curve (AUC0–∞) | Varies by tissue | Varies by tissue |

| Parameter (at 24°C) | SDZ | ACT-SDZ |

| Elimination Half-Life (K10_HF) | Decreased | Decreased |

| Area Under Curve (AUC0–∞) | Decreased | Decreased |

| (Data from a study on the effect of temperature on sulfadiazine pharmacokinetics in grass carp)[10][11] |

Experimental Protocols

Quantification of N-Acetyl Sulfadiazine in Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol describes a representative method for the analysis of N-Acetyl sulfadiazine in plasma samples.

Objective: To accurately quantify the concentration of N-Acetyl sulfadiazine in plasma samples from a pharmacokinetic study.

Materials:

-

Plasma samples

-

N-Acetyl sulfadiazine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of N-Acetyl sulfadiazine and this compound in a suitable solvent (e.g., methanol (B129727) or ACN).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of N-Acetyl sulfadiazine.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A typical system would be a UHPLC with a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient Elution: A gradient program to separate the analyte from matrix components.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the following mass transitions:

-

N-Acetyl Sulfadiazine: e.g., m/z 293.1 → 156.1

-

This compound: e.g., m/z 297.1 → 160.1 (Note: Exact mass transitions should be optimized for the specific instrument.)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of N-Acetyl sulfadiazine in the unknown samples and QCs from the calibration curve.

-

Protocol for a Pharmacokinetic Study of Sulfadiazine in a Rodent Model

Objective: To determine the pharmacokinetic profile of sulfadiazine and its metabolite, N-Acetyl sulfadiazine, after oral administration to rats.

Materials:

-

Sulfadiazine formulation for oral gavage

-

Sprague-Dawley rats (or other appropriate rodent model)

-

Gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS method as described above

Procedure:

-

Dosing:

-

Fast rats overnight with free access to water.

-

Administer a single oral dose of sulfadiazine via gavage.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the plasma samples for concentrations of both sulfadiazine and N-Acetyl sulfadiazine using a validated LC-MS/MS method with appropriate internal standards (e.g., deuterium-labeled sulfadiazine and deuterium-labeled N-Acetyl sulfadiazine).

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time for both sulfadiazine and N-Acetyl sulfadiazine.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life) using appropriate pharmacokinetic software.

-

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.

Caption: Metabolic pathway of sulfadiazine.

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Use of a deuterium-labeled internal standard in mass spectrometry.

Conclusion

Deuterium-labeled N-Acetyl sulfadiazine is a powerful and indispensable tool in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new therapeutic agents. By enabling precise quantification of sulfadiazine's main metabolite, it contributes significantly to a deeper understanding of the drug's behavior in biological systems, ultimately leading to safer and more effective medicines. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working in this critical area of pharmaceutical development.

References

- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFRWT and EGFRT790M: integrating biological, molecular docking, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Acetyl Sulfadiazine-d4: A Technical Guide for Researchers

An In-depth Examination of a Key Internal Standard for Sulfonamide Analysis

N-Acetyl sulfadiazine-d4 is the deuterated analog of N-acetyl sulfadiazine (B1682646), the primary metabolite of the widely used sulfonamide antibiotic, sulfadiazine. Its principal application in research and drug development lies in its role as a stable isotope-labeled internal standard for the highly accurate quantification of sulfadiazine and its metabolites in complex biological matrices. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical behavior. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in pharmacokinetic analysis, and a representative synthesis methodology.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented in Table 1. These properties are crucial for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.

| Property | This compound | N-Acetyl Sulfadiazine[1][2] |

| Molecular Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 296.34 g/mol | 292.31 g/mol [1] |

| CAS Number | 1219149-66-2 | 127-74-2[3] |

| Appearance | Off-White to Pale Yellow Solid[4] | White, odorless crystalline powder |

| Solubility | Soluble in Ethyl Acetate (B1210297) (hot)[4] | Modestly soluble in acetone (B3395972) and alcohol, dissolvable in water |

| logP (Octanol/Water Partition Coefficient) | Not explicitly available, expected to be similar to N-Acetyl Sulfadiazine | 1.236 (Crippen Calculated)[1] |

| Storage Conditions | -20°C Freezer[4] | Room Temperature |

Metabolic Pathway of Sulfadiazine

Sulfadiazine undergoes metabolism in the body, primarily through N-acetylation to form N-acetyl sulfadiazine. This process is a key determinant of the drug's pharmacokinetic profile and potential for toxicity. The use of this compound as an internal standard allows for the precise tracking of this metabolic conversion.

Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

Sulfadiazine-d4

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as a catalyst)

-

Suitable solvent (e.g., dichloromethane)

-

Distilled water

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve sulfadiazine-d4 in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.

-

Add a stoichiometric excess of acetic anhydride to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with a dilute sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantification of Sulfadiazine and N-Acetyl Sulfadiazine in Biological Samples using UPLC

The following protocol is adapted from a study on the pharmacokinetics of sulfadiazine in grass carp (B13450389) and is a representative example of how this compound would be used as an internal standard.

1. Sample Preparation:

-

Materials:

-

Plasma or homogenized tissue samples

-

This compound (Internal Standard solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

-

Procedure:

-

To 1 mL of plasma or 1 g of homogenized tissue in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution.

-

Add 5 mL of ethyl acetate and 0.5 g of anhydrous magnesium sulfate.

-

Vortex the mixture for 2 minutes and then centrifuge at 5000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for UPLC analysis.

-

2. UPLC Analysis:

-

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a UV or mass spectrometric detector.

-

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Detection: UV at 270 nm or mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl Sulfadiazine-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl sulfadiazine-d4 is the deuterated form of N-Acetyl sulfadiazine (B1682646), the primary metabolite of the sulfonamide antibiotic, sulfadiazine. The core mechanism of antibacterial action resides with the parent compound, sulfadiazine, which functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the essential folic acid synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. N-Acetyl sulfadiazine, the metabolite, is generally considered to be microbiologically inactive. Consequently, this compound is primarily utilized as an internal standard for the quantitative analysis of sulfadiazine and its acetylated metabolite in pharmacokinetic and metabolic studies. This guide provides a detailed examination of the mechanism of action of sulfadiazine, the metabolic pathway leading to N-Acetyl sulfadiazine, and the experimental protocols to assess these activities.

The Bacterial Folic Acid Synthesis Pathway: The Target of Sulfonamides

Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid de novo. This metabolic pathway is crucial for the production of essential precursors for DNA, RNA, and protein synthesis. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][2] This pathway's absence in humans makes it an ideal target for selective antibacterial chemotherapy.[1][2]

Mechanism of Action of Sulfadiazine

Sulfadiazine exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase.[3] Due to its structural similarity to the natural substrate PABA, sulfadiazine binds to the active site of DHPS, preventing the synthesis of dihydropteroate.[4][5] This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[4][5]

The Role and Activity of N-Acetyl Sulfadiazine

Following administration, sulfadiazine is metabolized in the liver, primarily through N-acetylation, to form N-Acetyl sulfadiazine. This metabolic conversion is a significant pathway for the elimination of the drug.[6]

Crucially, studies have shown that N4-acetylated sulfonamide metabolites, including N-Acetyl sulfadiazine, possess no significant antimicrobial activity.[3][7] This lack of activity is attributed to the modification of the para-amino group, which is essential for the molecule's structural mimicry of PABA and its subsequent binding to DHPS.

Therefore, the mechanism of action of N-Acetyl sulfadiazine is not one of antibacterial efficacy but rather a step in the metabolic clearance of the active parent drug, sulfadiazine. This compound, being a deuterated analog, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods used to quantify sulfadiazine and N-Acetyl sulfadiazine in biological matrices.

Quantitative Data

Dihydropteroate Synthase (DHPS) Inhibition

The inhibitory potency of sulfadiazine against DHPS has been quantified, with reported 50% inhibitory concentration (IC50) values varying depending on the source of the enzyme.

| Compound | Enzyme Source | IC50 Value | Reference |

| Sulfadiazine | Not Specified | 190 nM | [8] |

| Sulfadiazine | Toxoplasma gondii | 19 µM | [9] |

Note: No quantitative data for the inhibition of DHPS by N-Acetyl sulfadiazine was found in the reviewed literature, which aligns with its reported lack of antimicrobial activity.

Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine

The following tables summarize pharmacokinetic data from studies in animal models, illustrating the metabolic relationship between sulfadiazine and its N-acetylated metabolite.

Table 1: Pharmacokinetic Parameters in Grass Carp following a single oral dose of 50 mg/kg Sulfadiazine. [10]

| Parameter | Sulfadiazine (18°C) | Sulfadiazine (24°C) | N-Acetyl Sulfadiazine (18°C) | N-Acetyl Sulfadiazine (24°C) |

| Tmax (h) | 8 | 8 | 48 | 8 |

| Cmax (µg/mL) | 10.93 | 7.95 | 0.58 | 0.44 |

| AUC (µg/mL*h) | 705.11 | 225.13 | 41.05 | 22.84 |

| t1/2 (h) | 67.59 | 24.13 | 48.47 | 25.49 |

| Vd/F (L/kg) | 0.93 | 1.64 | - | - |

| Cl/F (L/h/kg) | 0.07 | 0.22 | - | - |

Table 2: Elimination Half-lives of Sulfonamides and their N4-acetyl Metabolites in Pigs following Intravenous Administration. [6]

| Compound | Elimination Half-life (h) |

| Sulfadiazine | 4.9 |

| N4-acetylsulfadiazine | Not explicitly stated, but plasma concentrations ran parallel to the parent drug |

| Sulfamerazine | 4.3 |

| Sulfadimidine | 12.4 |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This section details a robust and continuous spectrophotometric assay for quantifying the inhibition of DHPS.

Principle: The activity of DHPS is measured using a coupled enzymatic reaction. DHPS catalyzes the formation of dihydropteroate from DHPPP and PABA. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[8][11][12]

Materials:

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

-

This compound (or other test inhibitors)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound (or other test compounds) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

-

Reaction Mixture Preparation: Prepare a master mix for the reaction in the assay buffer. The final concentrations in a 200 µL reaction volume should be:

-

DHPS: 10-50 nM

-

DHFR: 1-2 Units/mL

-

PABA: 10-50 µM (near the Km value)

-

DHPPP: 10-50 µM (near the Km value)

-

NADPH: 150-200 µM

-

-

Assay Execution (96-well plate): a. Add 2 µL of the inhibitor serial dilutions to the respective wells. For control wells (no inhibition), add 2 µL of DMSO. b. Add 198 µL of the reaction master mix to all wells to initiate the reaction. c. Immediately place the plate in the microplate reader, pre-set to 37°C. d. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis:

-

Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Bistable Bacterial Growth Dynamics in the Presence of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.tue.nl [pure.tue.nl]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Analytical Application of N-Acetyl Sulfadiazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical characteristics of N-Acetyl sulfadiazine-d4. It also details a comprehensive experimental protocol for its application as an internal standard in the quantitative analysis of sulfadiazine (B1682646) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Physical and Chemical Characteristics

This compound is the deuterated analog of N-Acetyl sulfadiazine, a major metabolite of the antibiotic sulfadiazine. Its primary application in research and drug development is as an internal standard for quantitative analyses, owing to its similar chemical behavior to the non-deuterated form, but distinct mass spectrometric signature.[1]

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart for comparison.

| Property | This compound | N-Acetyl sulfadiazine (non-deuterated) |

| Molecular Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 296.34 g/mol [2] | 292.31 g/mol |

| CAS Number | 1219149-66-2 | 127-74-2 |

| Appearance | Solid | White Solid[] |

| Melting Point | 256-258 °C | 249-251 °C[] |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Soluble in hot Ethyl Acetate (B1210297) | Slightly soluble in DMSO and Methanol[] |

| Storage Conditions | -20°C Freezer | Freezer (-20°C) for long-term storage[4] |

Experimental Protocol: Quantification of Sulfadiazine in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a standard method for the determination of sulfadiazine concentrations in plasma or tissue samples. This compound is employed to correct for variability during sample preparation and analysis.

Materials and Reagents

-

Sulfadiazine analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Ethyl acetate

-

3.2M Hydrochloric acid

-

3.5 M Sodium acetate

-

Biological matrix (e.g., plasma, tissue homogenate)

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfadiazine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of sulfadiazine working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and quality controls.

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma sample, add a fixed volume of the this compound internal standard working solution.

-

Add 5 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Add 1.0 mL of 3.2M HCl and vortex for 30 seconds. Allow layers to separate for at least 5 minutes.

-

Aspirate and discard the upper ethyl acetate layer.

-

Add 5.0 mL of hexane and vortex. Aspirate and discard the upper hexane layer.

-

Add 2.0 mL of 3.5 M sodium acetate, followed by 3.0 mL of ethyl acetate. Vortex for 30 seconds.

-

Transfer the final ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Sulfadiazine: Monitor the transition from the parent ion (M+H)⁺ to a specific product ion.

-

This compound: Monitor the transition from its deuterated parent ion (M+H)⁺ to its corresponding product ion.

-

Data Analysis

Quantification is achieved by constructing a calibration curve based on the peak area ratio of the sulfadiazine analyte to the this compound internal standard. The concentration of sulfadiazine in the unknown samples is then determined from this curve.

Visualizations

Experimental Workflow for Sulfadiazine Quantification

Caption: Workflow for the quantification of sulfadiazine.

References

Technical Guide: N-Acetyl Sulfadiazine-d4 for Research Applications

This technical guide provides an in-depth overview of N-Acetyl Sulfadiazine-d4, a deuterated internal standard essential for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, provides detailed experimental protocols for its use in quantitative analysis, and includes key analytical data.

Certificate of Analysis - Representative Data

While a specific Certificate of Analysis was not publicly available, this section summarizes the typical quantitative data and specifications for this compound based on information from various suppliers and analytical literature.

Table 1: Physicochemical Properties

| Property | Specification | Source |

| Chemical Name | N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | LGC Standards |

| Molecular Formula | C₁₂H₈D₄N₄O₃S | Pharmaffiliates[1] |

| Molecular Weight | 296.34 g/mol | Pharmaffiliates[1] |

| CAS Number | 1219149-66-2 | Pharmaffiliates[1] |

| Appearance | Solid | Inferred from supplier data |

| Solubility | Soluble in DMSO (slightly) and Methanol (slightly) | BOC Sciences[] |

| Storage | Store at -20°C for long-term storage.[3] | Clearsynth |

Table 2: Quality Control Specifications (Representative)

| Test | Specification | Method |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Residual Solvents | To be specified | Gas Chromatography |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic assays for the quantification of sulfadiazine (B1682646) and its metabolites in biological matrices.[4] Below are detailed methodologies adapted from published research.

Analysis of Sulfadiazine and N-Acetyl Sulfadiazine in Biological Fluids by HPLC

This method is suitable for the determination of sulfadiazine and its primary metabolite, N-acetylsulfadiazine, in plasma and urine.[5]

Sample Preparation:

-

Plasma: Precipitate proteins by adding an equal volume of a suitable organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further diluted.

-

Urine: Dilute the urine sample 1:100 with the mobile phase.[5]

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: Silica (B1680970) gel column.[5]

-

Mobile Phase: Aqueous citrate (B86180) buffer (pH 4.0).[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.[5]

-

Detection: UV at 264 nm.[5]

-

Internal Standard: this compound.

Method Validation Parameters (from literature for similar analytes):

-

Linearity: 0.2-200 µg/mL for sulfadiazine and 0.2-50 µg/mL for N-acetyl-sulfadiazine.[]

-

Detection Limit (in plasma): Approximately 0.4 µg/mL for sulfadiazine.[5]

-

Detection Limit (in urine): Approximately 5 µg/mL for sulfadiazine and 7 µg/mL for N-acetylsulfadiazine.[5]

-

Precision (Within-run): 1.7% at 40 µg/mL and 4.0% at 2 µg/mL for sulfadiazine in plasma.[5]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The following is a general protocol that can be adapted.

Sample Preparation:

-

Employ solid-phase extraction (SPE) for sample clean-up and concentration.

LC-MS/MS Conditions:

-

Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transition (for non-deuterated N-Acetyl Sulfadiazine): Precursor ion (m/z) 293.07 → Product ion (m/z) 198.02.[6]

Visualizations

Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., Sulfadiazine) in a biological matrix using this compound as an internal standard.

Caption: Workflow for bioanalytical quantification.

Logical Relationship in Internal Standard Method

This diagram illustrates the logical principle of using a stable isotope-labeled internal standard for quantification.

Caption: Principle of internal standard quantification.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Stability of N-Acetyl sulfadiazine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of N-Acetyl sulfadiazine-d4, a deuterated internal standard crucial for accurate bioanalytical and pharmaceutical analysis. While specific quantitative long-term stability data for this compound is not publicly available, this document outlines the best practices for storage, detailed experimental protocols for stability assessment, and potential degradation pathways based on the known chemistry of sulfonamides. This guide is intended to equip researchers with the necessary knowledge to ensure the integrity and reliability of this compound in their studies.

Core Principles of Long-Term Stability for Deuterated Standards

Deuterated standards, such as this compound, are synthesized to be chemically identical to their non-deuterated counterparts, with the deuterium (B1214612) labels providing a distinct mass signature for mass spectrometry-based quantification. The stability of these standards is paramount for the accuracy and reproducibility of analytical methods. The primary concerns for the long-term stability of this compound revolve around preventing degradation of the molecule and maintaining the isotopic purity by avoiding deuterium-hydrogen exchange.

Key considerations for maintaining long-term stability include:

-

Temperature: Low temperatures are critical for minimizing the rate of chemical degradation.

-

Light: Exposure to light, particularly UV light, can induce photodegradation.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation.

-

Solvent: The choice of solvent is crucial to prevent solvolysis and deuterium-hydrogen exchange.

-

pH: Acidic or basic conditions can catalyze hydrolysis and deuterium-hydrogen exchange.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C or lower in a calibrated freezer. Short-term: 2-8°C. | Reduces the rate of chemical reactions, minimizing degradation. |

| Light | Store in amber vials or in the dark. | Protects the compound from photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the molecule. |

| Form | Store as a solid (lyophilized powder) if possible. | Solid-state is generally more stable than solutions. |

| Solvent for Stock Solutions | Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or methanol. | Minimizes the risk of hydrolysis and deuterium-hydrogen exchange. Avoid acidic or basic aqueous solutions for long-term storage. |

| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. Use clean, dry spatulas and glassware. | Prevents the introduction of moisture, which can lead to hydrolysis. |

Experimental Protocols for Long-Term Stability Assessment

A comprehensive long-term stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following protocols outline the key experiments.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare multiple aliquots of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., anhydrous methanol).

-

Use amber glass vials with Teflon-lined caps.

-

Purge the headspace with an inert gas (e.g., argon) before sealing.

-

-

Storage Conditions:

-

Store the aliquots at the recommended long-term storage temperature (e.g., -20°C ± 5°C).

-

Store a separate set of aliquots at an accelerated condition (e.g., 4°C ± 2°C) to predict long-term stability.

-

-

Time Points:

-

Analyze the samples at predetermined time points. For long-term stability, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated stability, time points could be 0, 1, 3, and 6 months.

-

-

Analytical Method:

-

Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The method must be able to separate the intact this compound from any potential degradation products.

-

-

Data Analysis:

-

At each time point, determine the concentration of this compound remaining.

-

Calculate the percentage of the initial concentration remaining.

-

Monitor for the appearance of any new peaks in the chromatogram, which would indicate degradation products.

-

Acceptance Criteria: The compound is considered stable if the amount of the parent compound remains within a predefined limit (e.g., ≥95%) of the initial concentration and no significant degradation products are observed.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound and solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

Analyze the stressed samples using a stability-indicating method (e.g., HPLC-UV/MS).

-

Characterize the structure of any significant degradation products using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from a long-term stability study of this compound could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Long-Term Stability of this compound at -20°C (Hypothetical Data)

| Time (Months) | Mean Purity (%) (n=3) | Standard Deviation | Appearance of Degradation Products |

| 0 | 99.8 | 0.1 | None Detected |

| 3 | 99.7 | 0.2 | None Detected |

| 6 | 99.8 | 0.1 | None Detected |

| 12 | 99.6 | 0.2 | None Detected |

| 24 | 99.5 | 0.3 | None Detected |

Table 2: Accelerated Stability of this compound at 4°C (Hypothetical Data)

| Time (Months) | Mean Purity (%) (n=3) | Standard Deviation | Appearance of Degradation Products |

| 0 | 99.8 | 0.1 | None Detected |

| 1 | 99.5 | 0.2 | Trace levels of Product A |

| 3 | 99.1 | 0.3 | Product A detected |

| 6 | 98.5 | 0.4 | Product A and Product B detected |

Potential Degradation Pathways and Visualization

While specific degradation pathways for this compound under long-term storage are not well-documented, forced degradation studies can provide insights. Based on the chemistry of sulfonamides, the following degradation pathways are plausible under stress conditions.

-

Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of sulfadiazine-d4 and acetic acid. The sulfonamide bond itself can also undergo cleavage under more drastic conditions.

-

Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, which could lead to the formation of N-oxide or other oxidized species.

-

Photodegradation: Exposure to light can lead to complex degradation pathways, potentially involving cleavage of the sulfonamide bond or modifications to the aromatic rings.

Diagrams of Experimental Workflows

The following diagrams, created using the DOT language, visualize the experimental workflows for stability testing.

Caption: Workflow for the long-term stability testing of this compound.

Caption: Workflow for the forced degradation study of this compound.

Conclusion

N-Acetyl Sulfadiazine-d4: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and experimental protocols for N-Acetyl sulfadiazine-d4. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Acetyl sulfadiazine, to provide a robust framework for researchers. This document outlines experimental procedures for solubility determination and provides a visual representation of the workflow.

Core Solubility Data

| Solvent | Observed Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: The term "slightly soluble" is a qualitative descriptor and indicates that the compound does not dissolve readily in these solvents at standard temperature and pressure.

The solubility of sulfonamides, as a class of compounds, is known to be pH-dependent. Generally, their solubility increases with a rise in pH.[1]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2][3] This protocol is adapted for this compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, DMSO, Methanol)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound and add it to a glass vial containing a known volume of the solvent.[2][4] Ensure there is enough solid to achieve saturation, meaning undissolved particles are visible.[2]

-

Equilibration: Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[4] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.[3][4]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[3] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

-

Quantification:

-

Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase used for HPLC analysis to a concentration within the calibration curve's linear range.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method. A common method for sulfonamides involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) and UV detection at approximately 254 nm.[1][5]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Data Analysis: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

References

Methodological & Application

Application Notes and Protocols for N-Acetyl Sulfadiazine-d4 as an Internal Standard in LC-MS

Introduction

N-Acetyl sulfadiazine-d4 is a stable isotope-labeled derivative of N-Acetyl sulfadiazine (B1682646), a metabolite of the antibiotic sulfadiazine. In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, the use of a stable isotope-labeled internal standard is considered the gold standard. This is because it co-elutes with the analyte of interest, experiencing similar effects of sample preparation, chromatography, and ionization, which allows for accurate correction of analytical variability and matrix effects.[1] This document provides a detailed application note and a comprehensive protocol for the use of this compound as an internal standard for the quantification of sulfadiazine and its metabolite, N-Acetyl sulfadiazine, in biological matrices.

Principle of Internal Standardization

A known and constant amount of this compound is added to all samples, calibration standards, and quality control (QC) samples at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference. The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the analyte's concentration in the calibration standards to generate a calibration curve.[1]

Experimental Protocols

This protocol outlines a general procedure for the quantification of sulfadiazine and N-Acetyl sulfadiazine in human plasma.

1. Materials and Reagents

-

This compound

-

Sulfadiazine

-

N-Acetyl sulfadiazine

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

2. Standard and Internal Standard Stock Solutions

-

Sulfadiazine and N-Acetyl Sulfadiazine Stock Solution (1 mg/mL): Accurately weigh 1 mg of each standard and dissolve in 1 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

3. Working Solutions

-

Prepare working solutions for calibration standards by serial dilution of the stock solutions with a mixture of methanol and water (50:50 v/v).

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the this compound stock solution with the same diluent.

4. Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 325°C[2] |

| Gas Flow | 6 L/min[2] |

| Nebulizer Pressure | 30 psi[2] |

| Capillary Voltage | 3500 V[2] |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfadiazine | 251.0 | 156.1 | 20 |

| N-Acetyl sulfadiazine | 293.0 | 198.1 | 25 |

| This compound (IS) | 297.0 | 202.1 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Presentation

Table 1: Example Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 510,000 | 0.003 |

| 5 | 7,850 | 525,000 | 0.015 |

| 10 | 16,100 | 515,000 | 0.031 |

| 50 | 82,300 | 520,000 | 0.158 |

| 100 | 165,000 | 518,000 | 0.319 |

| 500 | 835,000 | 522,000 | 1.600 |

| 1000 | 1,680,000 | 517,000 | 3.250 |

Table 2: Example Quality Control (QC) Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 15 | 14.5 | 96.7 | 4.2 |

| Medium | 150 | 153.2 | 102.1 | 3.5 |

| High | 750 | 742.5 | 99.0 | 2.8 |

Mandatory Visualization

Caption: Workflow for the quantification of sulfonamides using this compound as an internal standard.

References

Application Notes and Protocols for the Quantitative Analysis of Sulfadiazine using N-Acetyl sulfadiazine-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of sulfadiazine (B1682646) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Acetyl sulfadiazine-d4, to ensure high accuracy and precision, which is critical for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Sulfadiazine is a sulfonamide antibiotic used to treat a variety of bacterial infections. Accurate quantification of sulfadiazine in biological matrices is essential for clinical monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results. This protocol outlines a robust method for the sample preparation, chromatographic separation, and mass spectrometric detection of sulfadiazine in human plasma.

Experimental Protocols

Materials and Reagents

-

Sulfadiazine (analytical standard)

-

This compound (internal standard)

-

Human plasma (drug-free, with anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, Type I)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Sulfadiazine: Accurately weigh approximately 10 mg of sulfadiazine and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

This compound (IS): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

Working Solutions:

-

Sulfadiazine Spiking Solutions: Prepare a series of working solutions by serially diluting the sulfadiazine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma for the calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-